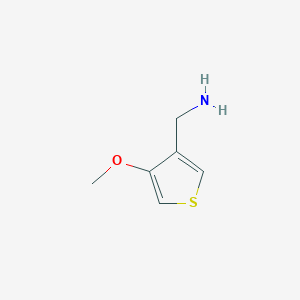
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the benzodiazole class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. The starting materials might include fluorinated benzene derivatives and sulfonyl-protected amines. Common synthetic steps could involve:
Nucleophilic substitution: reactions to introduce the fluorine atoms.
Sulfonylation: to attach the methanesulfonyl group.
Cyclization: to form the benzodiazole ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: for better control over reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized forms.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, compounds in this class might:
Bind to specific enzymes or receptors: , altering their activity.
Interfere with cellular pathways: , leading to changes in cell function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
6,7-difluoro-1H-1,3-benzodiazole: Lacks the methanesulfonylpropan-2-yl group.
1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atoms.
Uniqueness
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both fluorine atoms and the methanesulfonylpropan-2-yl group, which might confer specific chemical and biological properties not seen in similar compounds.
Propiedades
IUPAC Name |
6,7-difluoro-1-(1-methylsulfonylpropan-2-yl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2S/c1-6(5-19(2,17)18)16-10-8(15-11(16)14)4-3-7(12)9(10)13/h3-4,6H,5H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJHIYPZKXSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C2=C(C=CC(=C2F)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)




